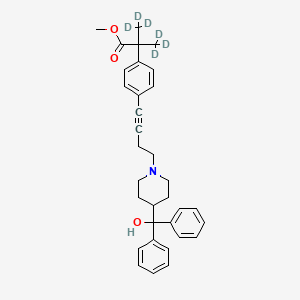

![molecular formula C16H19ClFN3O4 B589928 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)- CAS No. 1346603-62-0](/img/structure/B589928.png)

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

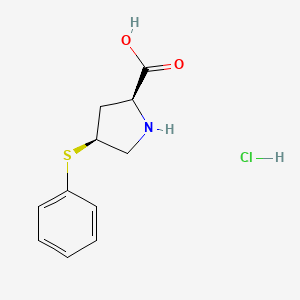

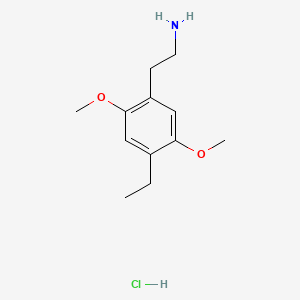

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)- is a complex organic compound . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

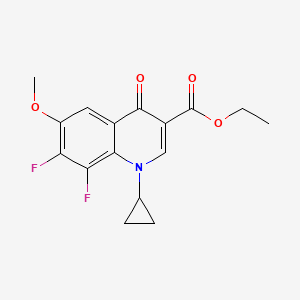

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrido[1,2,3-de]-1,4-benzoxazine ring, a carboxylic acid group, and several amine groups . The empirical formula is C13H9F2NO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of >300 °C (lit.) . The compound’s empirical formula is C13H9F2NO4, and its molecular weight is 281.21 .Scientific Research Applications

Synthesis and Chemical Properties

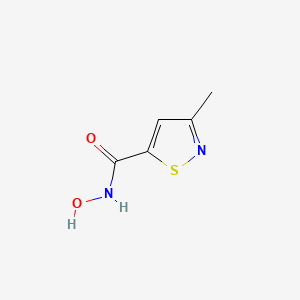

Benzoxazines and related compounds, such as oxazines, are significant in the field of organic synthesis. They can be synthesized by various methods, including the dehydration of dihydro-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones. These compounds, including 1,2-benzoxazines, are valuable for their electrophilic properties and potential as chiral synthons in producing enantiomerically pure substances (M. Sainsbury, 1991).

Applications in Biology and Medicine

Benzoxazines have been studied for their potential biological and medicinal applications. This includes their role as antimicrobial scaffolds, where specific derivatives have been explored for antimicrobial activity. The structural backbone of benzoxazinones, for example, has been found to serve as a potential scaffold for designing new antimicrobial compounds, demonstrating significant activity against pathogenic fungi and bacteria (Wouter J. C. de Bruijn et al., 2018).

Antioxidant Capacity

The antioxidant capacity of various chemical groups, including oxazines, has been investigated. These studies are crucial for understanding how these compounds can neutralize free radicals and potentially contribute to disease prevention, including central nervous system disorders (I. Ilyasov et al., 2020).

Drug Synthesis and Design

Functional chemical groups in heterocycles, such as those in benzoxazines, are extensively studied for their potential in synthesizing novel drugs, especially those acting on the central nervous system (CNS). The diversity in structural chemistry allows for the exploration of a wide range of biological activities, from antidepressants to anticonvulsants (S. Saganuwan, 2017).

Mechanism of Action

Target of Action

N,N’-Desethylene Levofloxacin Hydrochloride, also known as the (3S)-isomer of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying and repairing their DNA, leading to cell death .

Pharmacokinetics

It is known that the compound is a photodegradation product of levofloxacin , suggesting that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Levofloxacin

Result of Action

The result of N,N’-Desethylene Levofloxacin Hydrochloride’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, the compound prevents the bacteria from multiplying and repairing their DNA, leading to cell death .

properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUXHIUSNKPZPM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)